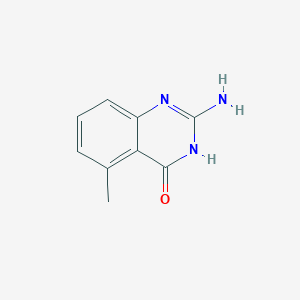

2-amino-5-methyl-3H-quinazolin-4-one

Description

Historical Context of Quinazolinone Research

The development of quinazolinone chemistry traces its origins to the late 19th century when fundamental research into nitrogen-containing heterocycles began to establish the foundation for modern medicinal chemistry. The synthesis of quinazoline was first achieved in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative, marking the beginning of systematic investigation into this ring system. Subsequently, in 1903, Siegmund Gabriel advanced the field by developing synthetic routes to the parent quinazoline from ortho-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to form 2-aminobenzylamine. The reduced intermediate underwent condensation with formic acid to yield dihydroquinazoline, which was then oxidized to quinazoline, establishing fundamental synthetic principles that continue to influence current methodologies.

The evolution of quinazolinone research accelerated significantly during the 20th century as researchers recognized the biological potential of these heterocyclic compounds. Early investigations revealed that quinazolinones possessed diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. These discoveries prompted extensive synthetic efforts to explore structure-activity relationships and develop new quinazolinone derivatives with enhanced biological profiles. The recognition that quinazolinones could serve as privileged scaffolds in drug discovery further intensified research efforts, leading to the identification of numerous bioactive compounds within this chemical class.

The historical development of quinazolinone research also encompasses significant advances in synthetic methodology. Researchers have developed numerous approaches for constructing the quinazolinone ring system, ranging from classical cyclization reactions to modern catalytic methods. These synthetic innovations have enabled the preparation of diverse quinazolinone libraries, facilitating systematic exploration of structure-activity relationships and the identification of compounds with specific biological activities. The historical progression from simple synthetic methods to sophisticated catalytic approaches reflects the growing importance of quinazolinones in pharmaceutical research.

Significance in Heterocyclic Medicinal Chemistry

Quinazolinones occupy a central position in heterocyclic medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities. The heterocyclic fused ring system, comprising a benzene ring fused to a pyrimidine ring with a carbonyl group at the 4-position, provides a rigid framework that can accommodate various substituents while maintaining favorable pharmacological properties. This structural foundation has proven particularly valuable in medicinal chemistry applications, where the quinazolinone scaffold serves as a versatile platform for drug design and development.

The significance of quinazolinones in medicinal chemistry extends beyond their structural properties to encompass their diverse biological activities. Research has demonstrated that quinazolinone derivatives exhibit anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, and antileukemic activities. This broad spectrum of biological effects reflects the ability of the quinazolinone scaffold to interact with multiple biological targets, making it an attractive starting point for drug discovery programs targeting various therapeutic areas.

The medicinal chemistry significance of quinazolinones is further enhanced by their favorable pharmacokinetic properties. The planar structure and appropriate molecular weight range of many quinazolinone derivatives contribute to suitable absorption, distribution, metabolism, and excretion characteristics. Additionally, the presence of nitrogen atoms in the ring system provides opportunities for hydrogen bonding interactions with biological targets, while the aromatic character of the scaffold contributes to favorable binding interactions through pi-pi stacking and hydrophobic interactions.

Recent advances in quinazolinone medicinal chemistry have focused on developing structure-activity relationships that guide the rational design of new compounds with improved biological profiles. Researchers have systematically explored the effects of various substituents on biological activity, leading to the identification of key pharmacophoric elements and the development of design principles for optimizing quinazolinone-based drugs. These efforts have resulted in the development of numerous clinically relevant compounds and continue to drive innovation in this important area of medicinal chemistry.

Classification Within Quinazoline Ring Systems

The classification of this compound within quinazoline ring systems reflects both its structural characteristics and its relationship to other members of this important chemical family. Quinazoline itself represents an organic compound with the formula C₈H₆N₂, characterized as an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This fundamental scaffold serves as the basis for numerous derivatives, including quinazolinones, which feature a carbonyl group at the 4-position.

Within the broader classification system, this compound belongs to the 4(3H)-quinazolinone subfamily, distinguished by the presence of a carbonyl group at position 4 and a hydrogen atom that can be located at position 3. The systematic nomenclature reflects the specific substitution pattern: an amino group at position 2 and a methyl group at position 5 of the quinazolinone core structure. This classification system enables precise identification of the compound and facilitates comparison with related structures in chemical databases and literature.

The classification also encompasses the tautomeric forms possible for this compound. The 3H-quinazolin-4-one designation indicates that the compound can exist in equilibrium between different tautomeric forms, with the hydrogen atom potentially located at different positions within the ring system. This tautomeric behavior is characteristic of many quinazolinone derivatives and can influence both their chemical reactivity and biological activity profiles.

From a stereochemical perspective, this compound exhibits planar geometry consistent with other quinazoline derivatives. This planar structure is significant for biological activity, as it enables favorable interactions with planar binding sites in biological targets and contributes to the compound's ability to intercalate with nucleic acids or interact with aromatic amino acid residues in proteins.

Overview of the Compound as a Privileged Structural Scaffold

The concept of privileged structural scaffolds in medicinal chemistry refers to molecular frameworks that are capable of providing useful ligands for multiple, structurally distinct biological targets. This compound exemplifies this concept through its combination of the well-established quinazolinone scaffold with strategically positioned functional groups that enhance its versatility as a pharmacophore. The quinazolinone core structure has been extensively validated as a privileged scaffold through its presence in numerous bioactive compounds and approved drugs.

The privileged nature of the quinazolinone scaffold stems from its ability to present functional groups in three-dimensional space in a manner that facilitates interactions with diverse biological targets. The planar aromatic system provides a rigid framework that can engage in π-π stacking interactions with aromatic amino acids in protein binding sites, while the nitrogen atoms and carbonyl group offer hydrogen bonding capabilities. The addition of an amino group at position 2 and a methyl group at position 5 further enhances the scaffold's versatility by providing additional sites for molecular recognition and target selectivity.

Research has demonstrated that quinazolinone derivatives can interact with multiple classes of biological targets, including enzymes, receptors, and nucleic acids. For example, studies have shown that quinazolinone-based compounds can inhibit various kinases, including cyclin-dependent kinases and epidermal growth factor receptor kinase, demonstrating their potential in cancer therapy. The ability to modulate multiple targets while maintaining selectivity profiles makes the quinazolinone scaffold particularly valuable for addressing complex diseases that involve multiple pathways.

The privileged scaffold concept is further supported by the extensive structure-activity relationship data available for quinazolinone derivatives. Systematic studies have revealed how modifications to different positions of the quinazolinone core influence biological activity, enabling rational drug design approaches. This wealth of knowledge facilitates the development of new compounds with predictable biological profiles and reduces the risk associated with early-stage drug discovery efforts.

Relevance to Pharmaceutical Research

The pharmaceutical relevance of this compound extends across multiple therapeutic areas, reflecting the broad biological activity profile characteristic of quinazolinone derivatives. Current pharmaceutical research has identified quinazolinones as promising candidates for cancer treatment, with numerous derivatives demonstrating significant antiproliferative effects against various cancer cell lines. The compound's structural features, particularly the amino group at position 2, may contribute to enhanced binding affinity for kinase targets that are frequently dysregulated in cancer.

In antimicrobial research, quinazolinone derivatives have shown considerable promise as antibacterial and antifungal agents. Studies have demonstrated that quinazolinone compounds can exhibit activity against common pathogens including Escherichia coli and Staphylococcus aureus, with the presence of amino groups often correlating with enhanced bioactivity. The unique substitution pattern of this compound may provide opportunities for developing new antimicrobial agents with improved spectrum of activity or reduced resistance potential.

The pharmaceutical research relevance of this compound is further enhanced by ongoing investigations into quinazolinones as anti-inflammatory agents. The ability of quinazolinone derivatives to inhibit specific inflammatory pathways suggests their potential utility in treating inflammatory diseases. The structural features of this compound may contribute to selective inhibition of inflammatory mediators while minimizing off-target effects.

Contemporary pharmaceutical research has also explored quinazolinones as enzyme inhibitors with potential applications in various therapeutic areas. The rigid scaffold and strategic placement of functional groups enable these compounds to fit into enzyme active sites and disrupt catalytic activity. Research has particularly focused on the development of quinazolinone-based inhibitors for targets involved in metabolic diseases, neurological disorders, and infectious diseases, demonstrating the versatility of this chemical class in drug discovery.

| Therapeutic Area | Target Class | Key Activities | Research Status |

|---|---|---|---|

| Oncology | Kinases, DNA | Antiproliferative, apoptosis induction | Preclinical to clinical development |

| Antimicrobial | Bacterial enzymes | Antibacterial, antifungal | Early preclinical research |

| Anti-inflammatory | Inflammatory mediators | Pathway inhibition | Exploratory research |

| Metabolic diseases | Metabolic enzymes | Enzyme inhibition | Early discovery |

Properties

IUPAC Name |

2-amino-5-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)8(13)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKALMHHISYAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinazolinone derivatives exhibit varied pharmacological profiles depending on their substituents. Below is a detailed comparison of 2-amino-5-methyl-3H-quinazolin-4-one with key analogs:

Structural and Functional Group Variations

Pharmacological Activity Comparison

Stability and Bioavailability

- The 2-amino group in this compound improves hydrolytic stability compared to non-amino analogs (e.g., 2-methyl derivatives) .

- Triazoloquinazolinones exhibit higher metabolic stability due to fused triazole rings but lower solubility than amino-substituted analogs .

Preparation Methods

Classical Cyclization Approaches

One of the foundational methods for synthesizing quinazolin-4-one derivatives, including 2-amino-5-methyl-3H-quinazolin-4-one, involves the cyclization of anthranilic acid derivatives with appropriate amides or amines.

Fusion of Anthranilic Acid with Thioacetamide : This classical approach involves the fusion of anthranilic acid with thioacetamide to yield 2-methyl-quinazolin-4(3H)-one, which serves as a key intermediate for further modifications (e.g., introduction of amino groups at position 2). This method has been reported to efficiently produce the quinazolinone scaffold under thermal conditions without the need for catalysts or additives.

Cyclization with o-Chlorobenzoyl Chloride : Another reported method involves the reaction of 2-methyl-quinazolin-4(3H)-one with o-chlorobenzoyl chloride in dry tetrahydrofuran (THF) at low temperature (0°C), followed by stirring at room temperature. This reaction initially yields 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one, which can be further cyclized under heating to form fused quinazolinone derivatives.

Acid-Catalyzed Condensation with Aldehydes

A widely used synthetic route involves the condensation of amides with aldehydes in acidic media:

Acetic Acid-Mediated Condensation : Amide substrates (e.g., 2-amino-5-methylbenzamide) are reacted with aldehydes in acetic acid, typically at elevated temperatures (~100°C), to afford quinazolinone derivatives. For example, the reaction of an amide with an aldehyde in acetic acid at 100°C for several hours leads to the formation of 4(3H)-quinazolinones without the need for external oxidants.

Room Temperature Intermediate Formation : At room temperature, the initial condensation forms 4(1H)-2,3-dihydroquinazolinone intermediates, which upon heating and work-up yield the quinazolinone products.

This method is notable for its simplicity and relatively mild conditions, making it attractive for synthesizing this compound derivatives.

Oxidant-Mediated Green Synthesis Using Hydrogen Peroxide and DMSO

Recent advances have focused on sustainable and environmentally friendly methods:

H2O2-Mediated Synthesis Using DMSO as Carbon Source : A novel, transition metal-free protocol uses 2-amino benzamide derivatives with dimethyl sulfoxide (DMSO) as the carbon source and hydrogen peroxide (H2O2) as a green oxidant to synthesize quinazolin-4(3H)-one scaffolds. This method operates under mild conditions without the need for catalysts or additives, proceeding via a radical mechanism involving DMSO.

This approach yields quinazolinones in good yields and is applicable to various substituted 2-amino benzamides, including those with methyl groups at position 5, facilitating the preparation of this compound derivatives.

Cyclization via Chloroacetylation and Intramolecular Ring Closure

Another synthetic strategy involves functionalization followed by ring closure:

Chloroacetylation of 2-Methyl-quinazolin-4(3H)-one : Reaction of 2-methyl-quinazolin-4(3H)-one with chloroacetyl chloride in dry THF leads to chloroacetylated intermediates, which undergo intramolecular cyclization via elimination of hydrochloric acid to form pyrroloquinazolindione derivatives.

This method highlights the versatility of the quinazolinone scaffold for further ring fusion and functionalization, although it is more relevant for derivatives than the parent this compound.

Summary Table of Preparation Methods

Analytical and Characterization Data Supporting Preparation

NMR Spectroscopy : ^1H and ^13C NMR data confirm the formation of quinazolinone rings, with characteristic singlets for amino protons and methyl groups, and chemical shifts consistent with quinazolinone structures.

Mass Spectrometry : High-resolution mass spectra (HRMS) validate molecular weights and purity of synthesized compounds.

Melting Point Determination : Melting points are consistent with literature values for this compound and related derivatives, confirming compound identity and purity.

Research Findings and Comparative Analysis

The oxidant-free acetic acid method provides a straightforward route with minimal reagent complexity but may require longer reaction times and elevated temperatures.

The H2O2/DMSO method represents a sustainable advancement, avoiding metal catalysts and harsh conditions, aligning with green chemistry principles. This method also expands substrate scope and improves operational simplicity.

The classical fusion method remains useful for bulk synthesis but is less favored for functionalized derivatives due to harsh conditions.

Functionalization via chloroacetylation and subsequent cyclization enables access to complex fused quinazolinone systems but is more specialized and less direct for preparing the parent this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-amino-5-methyl-3H-quinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting 2-amino-5-iodomethylbenzoate derivatives with acetic anhydride to form benzoxazinone intermediates, followed by treatment with hydrazine hydrate or other nitrogen nucleophiles to yield the quinazolin-4-one scaffold . Key factors affecting yield include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature (80–100°C for cyclization), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of benzoxazinone to hydrazine) .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use standardized assays such as disk diffusion (CLSI M2-A4 guidelines) or broth microdilution (CLSI M7-A5) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments. Structural modifications at the 3-position (e.g., aryl or alkyl substituents) often correlate with enhanced activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., methyl at C5, amino at C2) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- IR : Peaks at ~1650–1700 cm for carbonyl (C=O) and ~3300 cm for NH .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across different substituent patterns?

- Methodological Answer : Perform molecular docking (e.g., using AutoDock Vina) to compare binding affinities of derivatives with bacterial targets (e.g., DNA gyrase). Pair with QSAR models to identify substituent-specific electronic (Hammett σ) or steric (Taft E) parameters influencing activity. For example, electron-withdrawing groups at C3 may enhance binding but reduce solubility, explaining discrepancies between in vitro and cellular assays .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted derivatives?

- Methodological Answer : Use directing groups (e.g., iodine at C6) to control electrophilic substitution. For example, 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one reacts selectively with hydrazine at C3, avoiding side products . Alternatively, employ transition-metal-free conditions (e.g., t-BuONa-mediated oxidative condensation) to minimize undesired cyclization pathways .

Q. How do decomposition pathways of this compound impact its stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products include hydrolyzed quinazolinone rings (via nucleophilic attack at C4) and oxidized amino groups. Stabilization strategies: (1) introduce steric hindrance (e.g., bulky C5 substituents), (2) use lyophilization for storage .

Q. What mechanistic insights explain unexpected byproducts in hydrazine-mediated cyclization?

- Methodological Answer : Under acidic conditions, 2-hydrazinoquinazolin-4(3H)-ones may undergo intramolecular cyclization with acetylacetone to form triazoloquinazolinones instead of pyrazole derivatives. Confirm intermediates via LC-MS and DFT calculations (e.g., Gaussian09) to map energy barriers for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.